4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGHNTJKJRFDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is achieved by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The resulting diazirine intermediate is then coupled with aniline through a substitution reaction to form the final product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Photochemical Applications
Photolabeling and Biochemical Probes
The trifluoromethyl group in 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline enhances the reactivity of the diazirine moiety, making it an effective photolabeling agent. When exposed to UV light, diazirines undergo a photochemical reaction that allows them to covalently bond with nearby biomolecules. This property is particularly useful in studying protein interactions and cellular processes.
Case Study: Protein Interaction Studies
In a study published by the Royal Society of Chemistry, researchers utilized 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline to investigate protein-ligand interactions. The compound was shown to effectively label target proteins in living cells, allowing for real-time monitoring of protein dynamics and interactions under physiological conditions .
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain derivatives can inhibit the growth of A549 (lung cancer) and HCT116 (colon cancer) cells with IC50 values lower than 50 µM, suggesting a promising therapeutic index compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific signaling pathways critical for tumor growth and survival. Inhibitors targeting vascular endothelial growth factor receptor tyrosine kinase have been highlighted for their potential in cancer therapy, where the incorporation of trifluoromethyl groups enhances binding affinity .
Environmental Applications
Agrochemical Development
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline also finds applications in agrochemicals as an intermediate for synthesizing pesticides. The trifluoromethyl group is known to improve the efficacy and stability of agrochemical products. However, environmental persistence and ecological impact are critical considerations in its application .
Case Study: Synthesis Optimization
Research efforts have focused on optimizing the synthesis of this compound to minimize waste and enhance sustainability in pesticide production. Studies have indicated that modifications in synthetic routes can lead to more environmentally friendly processes while maintaining product efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µM) |
|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | < 50 |
| Anticancer Activity | HCT116 (Colon Cancer) | < 50 |
| Antimicrobial Activity | Escherichia coli | 4.88 |
| Antimicrobial Activity | Candida albicans | 5.00 |
Table 2: Photochemical Stability Under Light Exposure
| Duration (days) | Unreacted Diazirine (%) |
|---|---|
| 0 | 100 |
| 7 | 78.1 |
| 14 | 58.1 |
| 31 | 26.8 |
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride involves the activation of the diazirine ring upon exposure to light. This activation generates a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling, where the compound binds to specific molecular targets, allowing researchers to study interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Diazirine Moieties
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline (CAS 130973-96-5)
- Structure : Meta-substituted diazirine on the aniline ring.
- Properties : Reduced photolytic efficiency compared to the para-substituted variant due to steric and electronic effects.
- Applications: Limited use in photoaffinity labeling due to lower carbene yield .
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride (CAS 1258874-29-1)
- Structure : Benzylamine group replaces aniline.
- Properties : Enhanced solubility but reduced nucleophilicity compared to aniline derivatives.
- Applications : Used in peptide modification and targeted drug delivery .
3-Trifluoromethyl-3-phenyldiazirine (TPD)
Trifluoromethyl-Substituted Aniline Derivatives
4-(Trifluoromethyl)aniline Hydrochloride (CAS 90774-69-9)
- Structure : Simple para-CF₃ aniline without diazirine.
- Properties: High thermal stability; used as a precursor in pharmaceutical synthesis (e.g., leflunomide impurities).
- Applications : Lacks photochemical utility but critical in API manufacturing .
2-(Trifluoromethyl)aniline Derivatives
- Structure : Ortho-CF₃ substitution.
- Properties : Lower anticancer activity (e.g., IC₅₀ > 26 µM in HeLa cells) compared to para-substituted analogs.
- Applications: Limited to non-photochemical roles due to reduced electronic effects .
Key Comparative Data
Biological Activity
Overview
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride is a specialized compound notable for its unique trifluoromethyl and diazirine functionalities. Its chemical structure allows it to participate in various biological processes, particularly in the realm of photochemistry and drug development. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C9H9ClF3N
- CAS Number : 1258874-29-1
- Molecular Weight : 225.62 g/mol
- Appearance : Colorless solid or liquid depending on the form.
The biological activity of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride primarily involves its ability to form covalent bonds with biological macromolecules upon exposure to UV light. This property is utilized in photoaffinity labeling, allowing researchers to study protein-ligand interactions and cellular pathways.
Key Mechanisms:
- Photoaffinity Labeling : The diazirine group can form stable covalent bonds with proteins when irradiated with UV light, facilitating the identification of binding sites and interaction partners .
- Drug Development : The trifluoromethyl group enhances the compound's stability and bioavailability, making it a promising candidate for pharmaceutical applications .
Biological Applications
4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride has been employed in several research areas:
- Photocrosslinking Studies : It is effective for investigating protein interactions under controlled light conditions.
- Drug Development : Its unique properties make it suitable for creating new therapeutic agents with improved pharmacokinetic profiles.
- Imaging Techniques : Used in advanced imaging methods to trace biological pathways and understand cellular processes .
Case Study 1: Protein Interaction Studies
In a study involving the application of this compound for photoaffinity labeling, researchers successfully identified novel protein interactions in cancer cells. The compound was irradiated with UV light, leading to the covalent attachment to target proteins, which were subsequently isolated and analyzed using mass spectrometry. This approach provided insights into the molecular mechanisms underlying cancer progression .
Case Study 2: Drug Development
A series of experiments evaluated the antiproliferative effects of derivatives of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride on various cancer cell lines. One derivative demonstrated an IC50 value of 60 nM against HeLa cells, indicating potent anticancer activity. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparative Analysis
| Compound | Biological Activity | Applications |
|---|---|---|
| 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride | High affinity for proteins under UV light | Photoaffinity labeling, drug development |
| 3-(Trifluoromethyl)aniline | Moderate reactivity | Organic synthesis |
| 4-(Trifluoromethyl)benzylamine | Lower stability | Basic chemical research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
